molecular formula C17H11ClF3N3O3 B3018208 2-(2-chlorophenyl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1286725-89-0

2-(2-chlorophenyl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B3018208
CAS No.: 1286725-89-0
M. Wt: 397.74
InChI Key: WBUZTHXTVJYVGV-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of functional groups like the chlorophenyl and trifluoromethoxyphenyl moieties contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The synthesis begins with the preparation of the 1,3,4-oxadiazole core. This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Introduction of the Trifluoromethoxyphenyl Group: : The trifluoromethoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions. This step often involves the use of trifluoromethoxybenzene derivatives and appropriate nucleophiles under basic conditions.

  • Acetamide Formation: : The final step involves the acylation of the oxadiazole derivative with 2-chlorophenylacetyl chloride in the presence of a base such as triethylamine (TEA) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group, potentially leading to ring opening or amine formation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines or reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-(2-chlorophenyl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of interest in medicinal chemistry. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may be used in the development of agrochemicals, such as herbicides or pesticides, due to its potential biological activity. Additionally, it could be incorporated into materials science for the creation of new polymers or coatings with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets would depend on the specific application, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
  • 2-(2-chlorophenyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
  • 2-(2-chlorophenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide

Uniqueness

The presence of the trifluoromethoxy group in 2-(2-chlorophenyl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide distinguishes it from other similar compounds. This group can significantly influence the compound’s lipophilicity, metabolic stability, and biological activity, making it a unique candidate for various applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O3/c18-13-4-2-1-3-11(13)9-14(25)22-16-24-23-15(26-16)10-5-7-12(8-6-10)27-17(19,20)21/h1-8H,9H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUZTHXTVJYVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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